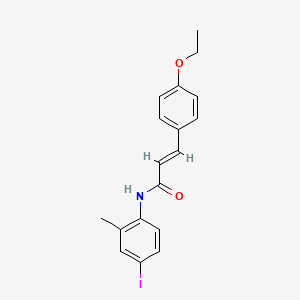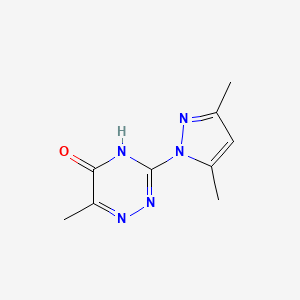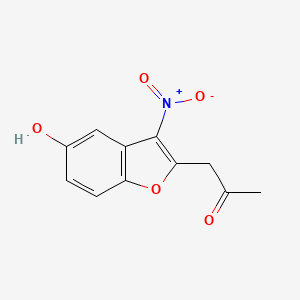![molecular formula C18H22ClFN2O3 B6044636 2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6044636.png)
2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CFM-2 is a spirocyclic compound that belongs to the class of diazaspiro compounds.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to act by disrupting bacterial cell membranes and inhibiting DNA synthesis. In cancer cells, 2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is thought to induce cell death by activating the apoptotic pathway.
Biochemical and Physiological Effects
2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have a number of biochemical and physiological effects. In addition to its antimicrobial and anticancer activity, 2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have anti-inflammatory properties. The compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. The compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of 2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is the development of new antimicrobial agents based on the structure of 2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one. Another potential application is in the development of new anticancer drugs. Further research is also needed to elucidate the mechanism of action of 2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one and to determine its potential toxicity in vivo.
Synthesemethoden
The synthesis of 2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 1-(2-methoxyethyl)piperazine in the presence of triethylamine. The reaction yields 2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one as a white solid with a yield of 66%. The purity of the compound can be improved by recrystallization from ethyl acetate.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential applications in scientific research. The compound has been found to have antimicrobial activity against a broad range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). 2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer research.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN2O3/c1-25-11-10-21-8-3-6-18(17(21)24)7-9-22(12-18)16(23)15-13(19)4-2-5-14(15)20/h2,4-5H,3,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIXSQYZBIOOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1=O)CCN(C2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)




![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanol](/img/structure/B6044587.png)
![2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044591.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6044594.png)
![3-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6044596.png)
![2-[3-(5-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl)phenoxy]acetamide](/img/structure/B6044602.png)

![1-[1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinyl]-1-propanol](/img/structure/B6044628.png)
![4-hydroxy-3-methoxybenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6044648.png)